TOLUENE DIISOCYANATE

Vue d'ensemble

Description

TOLUENE DIISOCYANATE is a complex chemical compound primarily used in the production of polyurethanes. This compound is known for its unique properties, making it valuable in various industrial applications. It is a polymer formed by the reaction of benzene, 1,3-diisocyanato-2-methyl- with 2,4-diisocyanato-1-methylbenzene .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzene, 1,3-diisocyanato-2-methyl-, polymer with 2,4-diisocyanato-1-methylbenzene involves the polymerization of benzene, 1,3-diisocyanato-2-methyl- and 2,4-diisocyanato-1-methylbenzene. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired polymer structure .

Industrial Production Methods

Industrial production of this polymer involves large-scale polymerization processes. The reaction is carried out in reactors designed to handle the exothermic nature of the polymerization. The process requires precise control of temperature, pressure, and the addition of catalysts to achieve high yields and consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

TOLUENE DIISOCYANATE undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms of the polymer.

Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may produce oxidized derivatives of the polymer, while reduction can yield reduced forms. Substitution reactions can result in polymers with different functional groups, enhancing their properties for specific applications .

Applications De Recherche Scientifique

Key Applications

-

Polyurethane Foams

- Flexible Foams : TDI is a primary raw material for flexible polyurethane foams used in cushions, mattresses, and automotive seating. These foams provide comfort and support in various applications.

- Rigid Foams : It is also employed in rigid foam formulations for insulation purposes in buildings and refrigeration units.

-

Coatings and Adhesives

- TDI is essential in manufacturing polyurethane coatings that are applied to wood, metal, and other surfaces. These coatings offer excellent durability and resistance to environmental factors.

- Used as a hardener in adhesives, TDI enhances the bonding strength of materials in construction and manufacturing processes.

-

Elastomers

- The compound is utilized to produce polyurethane elastomers, which are rubber-like materials found in tires, seals, gaskets, and various consumer products like erasers and sporting goods.

-

Specialty Applications

- TDI is incorporated into paints and varnishes for its ability to improve adhesion and durability. It is particularly valued in automotive refinishing and industrial coatings.

- In the printing industry, TDI-based materials are used for making rollers and other components that require high wear resistance.

Data Table: Applications of Toluene Diisocyanate

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Flexible Polyurethane Foams | Cushions, mattresses, automotive seating | Comfort, durability |

| Rigid Foams | Insulation panels for buildings | Energy efficiency |

| Coatings | Wood finishes, automotive coatings | Enhanced durability and weather resistance |

| Adhesives | Construction adhesives | Strong bonding capabilities |

| Elastomers | Tires, seals, gaskets | Flexibility and resilience |

| Specialty Coatings | Industrial paints | Improved adhesion and chemical resistance |

Case Studies

-

Automotive Industry

A study highlighted the use of TDI-based polyurethane foams in vehicle interiors. The foam's lightweight nature contributes to fuel efficiency while providing comfort and safety features. Research indicates that vehicles utilizing TDI foams show improved crash performance due to enhanced energy absorption properties . -

Construction Sector

In a case study focusing on insulation materials, TDI was found to significantly improve thermal performance when used in rigid foam boards. The study concluded that buildings insulated with TDI-based materials demonstrated lower energy consumption compared to traditional insulation methods . -

Health Impact Studies

While TDI has numerous applications, its potential health risks have been documented through various studies. For instance, cases of occupational asthma linked to TDI exposure were reported among workers in polyurethane manufacturing facilities . These findings underscore the importance of implementing safety measures during handling and application.

Mécanisme D'action

The mechanism of action of benzene, 1,3-diisocyanato-2-methyl-, polymer with 2,4-diisocyanato-1-methylbenzene involves its interaction with various molecular targets. The isocyanate groups in the polymer react with hydroxyl groups, leading to the formation of urethane linkages. This reaction is crucial in the production of polyurethanes, providing the polymer with its unique properties, such as flexibility, durability, and resistance to chemicals .

Comparaison Avec Des Composés Similaires

Similar Compounds

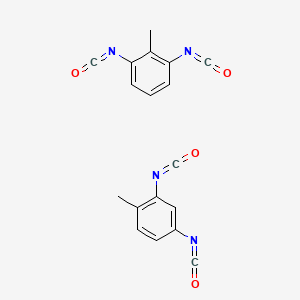

- 2,6-Toluene diisocyanate (Benzene, 1,3-diisocyanato-2-methyl-)

- 2,4-Toluene diisocyanate (Benzene, 2,4-diisocyanato-1-methyl-)

- Toluene diisocyanate unspecified isomers (Benzene, 1,3-diisocyanatomethyl-)

Uniqueness

This compound is unique due to its specific polymer structure, which imparts distinct properties compared to other similar compounds. Its ability to form stable urethane linkages makes it particularly valuable in the production of high-performance polyurethanes .

Propriétés

Numéro CAS |

31370-61-3 |

|---|---|

Formule moléculaire |

C18H12N4O4 |

Poids moléculaire |

348.3 g/mol |

Nom IUPAC |

1,3-diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene |

InChI |

InChI=1S/2C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;1-7-8(10-5-12)3-2-4-9(7)11-6-13/h2*2-4H,1H3 |

Clé InChI |

LNKSOGFDOODVSP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N=C=O)N=C=O.CC1=C(C=CC=C1N=C=O)N=C=O |

SMILES canonique |

CC1=C(C=C(C=C1)N=C=O)N=C=O.CC1=C(C=CC=C1N=C=O)N=C=O |

Numéros CAS associés |

31370-61-3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.